丙酮酸缩氨脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

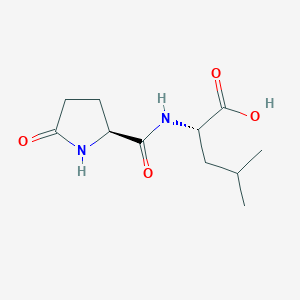

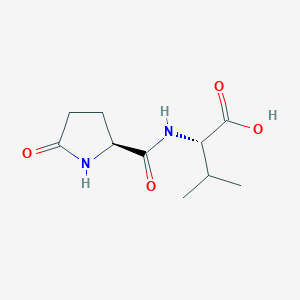

Pyruvic acid semicarbazone is a biochemical . Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid that probably occurs in all living cells . It ionizes to give a hydrogen ion and an anion, termed pyruvate . Biochemists use the terms pyruvate and pyruvic acid almost interchangeably .

Synthesis Analysis

The mixed ligand complexes of the type [ML1L2]Cl2, where M=Mn(II), Fe(III),Co(II), Ni(II), Cu(II)L1=pyruvic acid semicarbazone (PYSC) L2= acetone semicarbazone (ACSC). These complexes have been synthesized by the reactions of metal chlorides with two different semicarbazone in 1:1:1 molar ratios . The most common traditional method for the synthesis of the semicarbazone derivative is that semicarbazide hydrochloride on treatment with pyruvic acid or acetone gives semicarbazone derivative .Molecular Structure Analysis

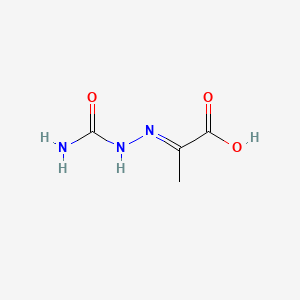

The chemical formula of Pyruvic acid semicarbazone is C4H7N3O3 with an exact mass of 145.05 and a molecular weight of 145.120 .Chemical Reactions Analysis

Pyruvic acid, a representative alpha-keto carboxylic acid, is one of the few organic molecules destroyed in the troposphere by solar radiation rather than by reactions with free radicals . The first evidence of a bimolecular reaction of MHC in the gas phase, where MHC reacts with pyruvic acid to produce a C4H8O2 product has been presented .Physical and Chemical Properties Analysis

Pyruvic acid is a colorless liquid with a smell similar to that of acetic acid and is miscible with water . At room temperature, pure pyruvic acid is a colorless liquid with a pungent odor resembling that of acetic acid . On cooling, it forms crystals that melt at 13.6 °C . The boiling point is 165 °C .科学研究应用

铜(II)配合物的合成

丙酮酸缩氨脲可用于合成铜(II)配合物。 在一项研究中,用2-乙酰基吡啶缩氨脲合成了六种新型铜(II)配合物 。 发现缩氨脲配体是三齿配体,具有NNO-供体原子 。

结构解析

还对这些铜(II)配合物的结构进行了解析。 单晶X射线衍射分析表明,不同铜盐起始试剂对晶体结构的影响 。

非共价相互作用分析

为了阐明相关非共价相互作用的作用,进行了堆积结构分析。 使用Hirshfeld表面和指纹图分析了π···π堆积相互作用和氢键 。

丙酮酸的生产

丙酮酸缩氨脲可以通过化学合成和生物技术路线生产 。 丙酮酸生物技术生产工艺是化学合成的环保和可持续替代方案 。

混合配体配合物的合成

可以通过金属氯化物与两种不同的缩氨脲以1:1:1摩尔比反应合成[ML1L2]Cl2型混合配体配合物,其中M=Mn(II), Fe(III),Co(II), Ni(II), Cu(II)L1=丙酮酸缩氨脲(PYSC) L2= 丙酮缩氨脲(ACSC) 。

药理学应用

缩氨脲及其配位衍生物的多种结构可能性是这些化合物普遍适用性的原因,这通过它们的抗病毒、抗菌、防腐、抗惊厥、抗炎和抗肿瘤功效得到证实 。

作用机制

Target of Action

The primary target of Pyruvic acid semicarbazone is Pyruvate , the conjugate base of Pyruvic acid . Pyruvate is a key intersection in several metabolic pathways throughout the cell .

Biochemical Pathways

Pyruvic acid semicarbazone affects several biochemical pathways. It can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or to fatty acids through acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol . Pyruvic acid semicarbazone supplies energy to living cells through the citric acid cycle (also known as the Krebs cycle) when oxygen is present (aerobic respiration); when oxygen is lacking, it ferments to produce lactic acid .

Pharmacokinetics

It’s known that pyruvic acid cannot be crystallized and decomposes at higher temperatures . It is also chemically reactive due to its peculiar molecular structure and has a tendency to polymerize . Thus, at high concentrations, various types of reactions lead to lower yield of the product .

Result of Action

The result of the action of Pyruvic acid semicarbazone is the production of ATP, which is crucial for cellular metabolism . It plays a key role in controlling the metabolic flux and ATP production .

Action Environment

The action of Pyruvic acid semicarbazone is influenced by environmental factors. For instance, the presence or absence of oxygen determines whether it undergoes aerobic respiration or fermentation . Additionally, its stability and efficacy can be affected by temperature, as it decomposes at higher temperatures .

安全和危害

未来方向

There has been considerable interest in the studies of semicarbazone due to their coordination modes when bound to metals . The wide applications and structural diversity of metal complexes of semicarbazone and thiosemicarbazone encouraged us to synthesize the tridentate ONO-donor semicarbazone and ONS-donor thiosemicarbazone ligands and their metal complexes . Alternate separation technologies viable to both synthetic and biological routes are the current research areas .

属性

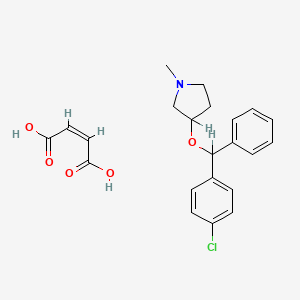

| { "Design of the Synthesis Pathway": "Pyruvic acid semicarbazone can be synthesized through a condensation reaction between pyruvic acid and semicarbazide hydrochloride.", "Starting Materials": ["Pyruvic acid", "Semicarbazide hydrochloride", "Sodium acetate trihydrate", "Ethanol"], "Reaction": [ "Dissolve 2.5 g of pyruvic acid in 20 mL of ethanol", "Add 2.5 g of semicarbazide hydrochloride and 2.5 g of sodium acetate trihydrate to the solution", "Heat the mixture under reflux for 4-5 hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold ethanol and dry it in a vacuum desiccator", "Recrystallize the product from ethanol to obtain pure pyruvic acid semicarbazone" ] } | |

CAS 编号 |

2704-30-5 |

分子式 |

C4H7N3O3 |

分子量 |

145.12 g/mol |

IUPAC 名称 |

(2Z)-2-(carbamoylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2- |

InChI 键 |

MGIAKYQGSBSNMG-KXFIGUGUSA-N |

手性 SMILES |

C/C(=N/NC(=O)N)/C(=O)O |

SMILES |

CC(=NNC(=O)N)C(=O)O |

规范 SMILES |

CC(=NNC(=O)N)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AI3-51930, Pyruvic acid semicarbazone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。